molecular formula C20H17NO5 B5361682 4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No. B5361682
M. Wt: 351.4 g/mol
InChI Key: UYZGXPORMKLLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, commonly known as DMPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DMPQ belongs to the class of pyranoquinolines and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of DMPQ is not fully understood. However, it has been suggested that DMPQ may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DMPQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMPQ has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin. DMPQ has also been found to reduce the level of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPQ in lab experiments is its unique structure, which makes it a promising candidate for drug development. However, one of the limitations of using DMPQ is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on DMPQ. One area of interest is the development of DMPQ-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of DMPQ and its effects on various enzymes and cellular processes. Additionally, further research is needed to determine the optimal dosage and administration of DMPQ for various applications.

Synthesis Methods

The synthesis of DMPQ is a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-(2,4-dimethoxyphenyl)-3-methyl-1H-pyrrole-2-carbonitrile. This intermediate compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form DMPQ.

Scientific Research Applications

DMPQ has shown significant potential in the field of medicinal chemistry. It has been studied extensively for its anticancer, antimicrobial, and antiviral properties. DMPQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have potent antimicrobial activity against gram-positive and gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-24-11-7-8-12(16(9-11)25-2)14-10-17(22)26-19-13-5-3-4-6-15(13)21-20(23)18(14)19/h3-9,14H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZGXPORMKLLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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